Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate
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Overview
Description
Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is a complex organic compound with a unique structure that combines elements of purine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate typically involves multi-step organic reactions
Purine Core Synthesis: The purine core can be synthesized from readily available starting materials such as guanine or adenine. These are subjected to alkylation reactions to introduce the butan-2-yl and trimethyl groups.
Imidazole Ring Formation: The imidazole ring is introduced through a cyclization reaction involving appropriate precursors, such as diamines and carbonyl compounds.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butan-2-yl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups within the purine and imidazole rings, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its purine and imidazole components suggest it could interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Research may focus on its anti-inflammatory, antiviral, or anticancer activities.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. Its complex structure may also make it useful in the design of catalysts or other functional materials.
Mechanism of Action
The mechanism of action of Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The purine and imidazole rings can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Imidazole: A simpler compound that forms the basis for many biologically active molecules.
Uniqueness
Methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate is unique due to its combined purine and imidazole structure, which is not commonly found in other compounds. This dual structure allows it to interact with a broader range of biological targets and participate in more diverse chemical reactions, making it a valuable compound for research and development.
Properties
IUPAC Name |
methyl 2-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4/c1-7-9(2)21-10(3)11(4)22-13-14(18-16(21)22)19(5)17(25)20(15(13)24)8-12(23)26-6/h9H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOMDCUVPUUROGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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